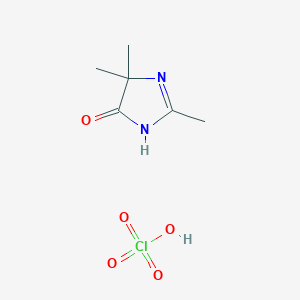
perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Imidazol-Derivaten, einschließlich Perchlorsäure;2,4,4-Trimethyl-1H-imidazol-5-on, kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von Amido-Nitrilen in Gegenwart eines Nickelkatalysators. Eine andere Methode umfasst die Reaktion von internen Alkinen mit Iod in Dimethylsulfoxid, gefolgt von der Reaktion mit einem Aldehyd und Ammoniumacetat. Diese Reaktionen erfordern typischerweise milde Bedingungen und können eine Vielzahl von funktionellen Gruppen aufnehmen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Imidazol-Derivaten beinhaltet oft Mehrkomponentenreaktionen, die effizient und umweltfreundlich sind. So kann beispielsweise die Synthese von 2,4,5-trisubstituierten Imidazolen mit Milchsäure als Promotor bei 160 °C durchgeführt werden. Diese Methode ist einfach und funktioniert gut mit aromatischen Aldehyden, die elektronensparende und elektronenziehende Gruppen enthalten.
Chemische Reaktionsanalyse
Arten von Reaktionen: Perchlorsäure;2,4,4-Trimethyl-1H-imidazol-5-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Die spezifischen Reaktionen hängen von den funktionellen Gruppen ab, die am Imidazolring vorhanden sind.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Imidazol-Derivaten verwendet werden, sind Iod, Dimethylsulfoxid, Ammoniumacetat und verschiedene Aldehyde. Die Reaktionsbedingungen sind typischerweise mild, so dass eine große Bandbreite an funktionellen Gruppen einbezogen werden kann.
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Perchlorsäure;2,4,4-Trimethyl-1H-imidazol-5-on gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Reaktion mit Aldehyden und Ammoniumacetat trisubstituierte Imidazole liefern.
Wissenschaftliche Forschungsanwendungen
Perchlorsäure;2,4,4-Trimethyl-1H-imidazol-5-on hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In Biologie und Medizin sind Imidazol-Derivate bekannt für ihre antimykotischen, antibakteriellen und krebshemmenden Eigenschaften. Sie werden auch bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Perchlorsäure;2,4,4-Trimethyl-1H-imidazol-5-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der spezifische Mechanismus hängt von den vorhandenen funktionellen Gruppen und der Art der Reaktion ab, die er eingeht. Beispielsweise können Imidazol-Derivate in biologischen Systemen Enzyme hemmen oder mit DNA interagieren.
Eigenschaften
CAS-Nummer |
144647-61-0 |
|---|---|
Molekularformel |
C6H11ClN2O5 |
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one |
InChI |
InChI=1S/C6H10N2O.ClHO4/c1-4-7-5(9)6(2,3)8-4;2-1(3,4)5/h1-3H3,(H,7,8,9);(H,2,3,4,5) |
InChI-Schlüssel |
AXNSTGBPAPBMMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(C(=O)N1)(C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst . Another method includes the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate . These reactions typically require mild conditions and can accommodate a variety of functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions, which are efficient and environmentally benign. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved using lactic acid as a promoter at 160°C . This method is simple and works well with aromatic aldehydes containing electron-donating and electron-withdrawing groups.
Analyse Chemischer Reaktionen
Types of Reactions: Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present on the imidazole ring.
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include iodine, dimethyl sulphoxide, ammonium acetate, and various aldehydes . Reaction conditions are typically mild, allowing for the inclusion of a wide range of functional groups.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield trisubstituted imidazoles .
Wissenschaftliche Forschungsanwendungen
Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties . They are also used in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one involves its interaction with various molecular targets and pathways. The specific mechanism depends on the functional groups present and the type of reaction it undergoes. For example, in biological systems, imidazole derivatives can inhibit enzymes or interact with DNA .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die Perchlorsäure;2,4,4-Trimethyl-1H-imidazol-5-on ähneln, gehören andere Imidazol-Derivate wie 2,4,5-trisubstituierte Imidazole und N3-(substituiertes Phenyl)-N5-(substituiertes Phenyl)-4-(4,5-dichlor-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridin-3,5-dicarboxamid .
Einzigartigkeit: Was Perchlorsäure;2,4,4-Trimethyl-1H-imidazol-5-on von anderen Imidazol-Derivaten unterscheidet, ist sein spezifisches Substitutionsschema, das seine Reaktivität und die Arten von Reaktionen beeinflussen kann, die er eingehen kann. Diese einzigartige Struktur ermöglicht es ihm, in einer Vielzahl von Anwendungen eingesetzt zu werden, von Pharmazeutika bis hin zu Materialwissenschaften .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


